Home > Products > Screening Compounds P38615 > {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine - 790232-42-7

{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Catalog Number: EVT-3000399
CAS Number: 790232-42-7
Molecular Formula: C12H14N4O3
Molecular Weight: 262.269
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: This compound serves as a precursor for energetic materials. It has been characterized using NMR, IR, DSC, and X-ray crystallography. Studies indicate that it forms intermolecular hydrogen bonds, creating a two-dimensional network. It displays impact sensitivity at 10 J and friction sensitivity at 190 N. []

2. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: EPPA-1 acts as a potent and selective phosphodiesterase 4 (PDE4) inhibitor. It demonstrates significant anti-inflammatory activity in vitro and in vivo. Notably, EPPA-1 exhibits a lower emetic potential compared to other PDE4 inhibitors like rolipram, roflumilast, and cilomilast. This improved therapeutic index makes it a promising candidate for anti-inflammatory drug development. []

3. N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives []

  • Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity. They were found to be particularly effective against liver cancer cell lines, with the most potent compound exhibiting an IC50 value of 2.46 μg/mL. []

4. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine []

  • Compound Description: This series of oxadiazole analogues displays both antimicrobial and anticancer properties. Some compounds in this series exhibited promising antiproliferative activity against a range of cancer cell lines. Additionally, specific derivatives demonstrated antibacterial and antifungal activity, highlighting the potential of this scaffold for therapeutic development. []

5. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [, ]

  • Compound Description: This compound was synthesized and characterized using single-crystal X-ray diffraction and nuclear magnetic resonance spectroscopy. [, ]

6. N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives []

  • Compound Description: These compounds were synthesized efficiently using a one-pot, four-component reaction. This synthetic route highlights the versatility of the 1,3,4-oxadiazole scaffold for the preparation of diverse chemical libraries. []

7. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

  • Compound Description: BMS-645737 is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2. This compound undergoes various metabolic transformations, including oxidation and conjugation reactions, in different species. Interestingly, studies identified an unusual N-acetylglucosamine conjugate in cynomolgus monkeys. []

8. 1-[(5-aryl-1,3,4-oxadiazol-2-yl)-methyl]3-(4-nitro-phenyl)-1,2-dihydro[1,8]naphthyridin-2-ones []

  • Compound Description: These compounds were synthesized using an environmentally friendly solid-state method. They exhibited potential antibacterial and anti-inflammatory activity. []

9. Honokiol derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones []

  • Compound Description: This series of honokiol analogues was designed to target the SARS-CoV-2 virus. Notably, some derivatives exhibited potent antiviral entry inhibition activity in a pseudovirus model. These derivatives showed improved safety profiles compared to the parent honokiol compound. []

10. Substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines []

  • Compound Description: These compounds showed promising antiproliferative and antioxidant activities. The most active compound displayed significant growth inhibition against various cancer cell lines. []

11. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

  • Compound Description: This compound’s crystal structure has been analyzed and shows characteristic C—H⋯N and C—H⋯O interactions. []

12. 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones []

  • Compound Description: This series of compounds was evaluated for their anticonvulsant activity and neurotoxicity. Some compounds demonstrated potent activity in the maximal electroshock seizure (MES) test, with one exhibiting activity at a low dose of 30 mg/kg. []

13. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

  • Compound Description: This compound displays potent and selective inhibition of the calcium release-activated calcium (CRAC) channel. It exhibits a favorable pharmacokinetic profile and has been explored as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis (RA). []

14. 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives []

  • Compound Description: This series demonstrated promising antibacterial, antifungal, and antioxidant activity. []

15. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

  • Compound Description: This series of bi-heterocyclic propanamides showed significant inhibitory activity against the enzyme urease. Importantly, these compounds displayed low cytotoxicity, indicating their potential as therapeutic agents with a favorable safety profile. []

16. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide hybrid ring system []

  • Compound Description: This compound was synthesized and characterized, exhibiting significant antibacterial activity. []

17. 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine Amine Derivatives []

  • Compound Description: This series of compounds was synthesized and tested against several human cancer cell lines. Some derivatives demonstrated potent cytotoxic activity, surpassing the potency of 5-fluorouracil against specific cell lines. These findings highlight their potential as anticancer agents. []

18. N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide analogues []

  • Compound Description: This series was designed as potential alkaline phosphatase inhibitors. Many compounds exhibited good to excellent inhibitory activity against the enzyme, with one compound demonstrating even greater potency than the standard inhibitor. []

19. 3‐(1,3,4‐Oxadiazol‐2‐yl)isoindolin‐1‐ones []

  • Compound Description: A series of these compounds was synthesized through a novel Ugi four-component domino dicyclization strategy. These compounds displayed good antibacterial activity against various fungi. []

20. 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones []

  • Compound Description: This series of compounds was synthesized and evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation properties. The compounds exhibited good anti-inflammatory activity in the carrageenan-induced rat paw edema test and significant analgesic activity in the acetic acid-induced writhing test. Notably, they also showed low ulcerogenic action and reduced malondialdehyde (MDA) content, indicating a safer profile. []

21. 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles []

  • Compound Description: A series of these compounds was synthesized starting from ethyl-4-nitropyrrole-2-carboxylate. This series represents a specific substitution pattern within the broader class of 1,3,4-oxadiazole derivatives. []

22. 2'-methyl-5- (1,3,4-oxadiazol-2-yl) -1,1'-biphenyl-4-carboxamide derivatives []

  • Compound Description: This series was investigated for its potential as p38 kinase inhibitors. []

23. 1-(1H-Benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4- oxadiazol-2-yl)propan-1-one []

  • Compound Description: This compound was synthesized successfully via microwave irradiation, highlighting an efficient synthetic route for this class of compounds. []

24. N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: This series of compounds was designed and synthesized with the goal of identifying novel antimicrobial agents. The compounds were tested against bacterial and fungal strains, and several derivatives displayed promising activity. Notably, some compounds showed good antibacterial activity, while others exhibited significant antifungal properties. []

25. 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl) -1,2,4-triazol-3-yl]-butane (MNP-16) []

  • Compound Description: These two novel bis-1,2,4-triazole derivatives were tested for their cytotoxicity and DNA damage activity. MNP-16, in particular, showed significant cytotoxicity against human leukemia and lung cancer cells. Further investigation revealed that MNP-16 induced apoptosis and caused substantial DNA strand breaks, suggesting a possible mechanism for its cytotoxic effect. []

26. 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H- indazole []

  • Compound Description: This compound was synthesized and characterized. It has been screened for its antimicrobial and nematicidal activity. []

27. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

  • Compound Description: This compound's crystal structure was determined by X-ray diffraction. The molecule adopts an anti-orientation between the amide N—H and C=O bonds. Intermolecular interactions, including N—H⋯O and N—H⋯S hydrogen bonds, were observed in the crystal lattice. []

28. N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide []

  • Compound Description: The crystal structure of this compound has been elucidated. Notable features include intramolecular C—H⋯O contacts and intermolecular N—H⋯O hydrogen bonds, contributing to its solid-state packing. []

29. N- (3- methoxy-5-methyl-2-yl) -2- (4- [1,3,4-oxadiazol-2-yl] phenyl) pyridine-3-sulfonamide []

  • Compound Description: This compound and its pharmaceutical salts, often in combination with LHRH analogs and/or bisphosphonates, have been explored for their potential therapeutic applications. []

30. 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate []

  • Compound Description: The three-dimensional structure of this compound has been determined, revealing specific spatial arrangements of its substituents and key bond angles. []

31. 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives []

  • Compound Description: This series of compounds was synthesized and assessed for their antimicrobial activity. Notably, these derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibacterial agents. []

32. 2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl) phenyl) quinazolin‐4(3H)‐ones []

  • Compound Description: This series was investigated as potential NMDA receptor inhibitors, demonstrating their potential use in addressing neurological disorders. []

33. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides []

  • Compound Description: This series of compounds was synthesized and characterized. These molecules were screened for their antibacterial potential, and a majority of them exhibited potent activity. Additionally, they demonstrated modest hemolytic activity, suggesting a favorable safety profile. []

34. 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones []

  • Compound Description: These novel compounds were synthesized and their structures were confirmed. Preliminary bioassays revealed that some compounds in this series displayed moderate antifungal activity against plant pathogenic fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings suggest their potential use as antifungal agents in agriculture. []

35. 5-[[2‐(phenyl/p‐chlorophenyl)‐benzimidazol‐1‐yl]‐methyl]‐N‐substituted phenyl‐1,3,4‐oxadiazol‐2‐amine derivatives []

  • Compound Description: This series of compounds, featuring an oxadiazole ring, was synthesized and evaluated for its antioxidant properties. The compounds exhibited a remarkable ability to scavenge DPPH radicals and inhibit microsomal ethoxyresorufin O-deethylase (EROD) activity. Notably, some compounds demonstrated higher activity than standard antioxidants like BHT and caffeine, highlighting their potential as potent antioxidants. []

36. 2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines []

  • Compound Description: These compounds were synthesized as potential antihypertensive agents. Their activity was assessed in the spontaneously hypertensive rat model. []

37. 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones []

  • Compound Description: A series of these compounds was synthesized and screened for antimicrobial activity. Interestingly, only the derivatives with a specific substitution pattern, namely 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These results highlight the importance of specific structural features for the antimicrobial activity of these compounds. []

38. Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate []

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography, providing insights into its three-dimensional conformation and packing arrangement. []

39. 2-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)-3-methyl quinoxaline and 3-methylquinoxalin-2-yl-2-(5-aryl-2H-tetrazol-2-yl)acetate derivatives []

  • Compound Description: These derivatives, incorporating quinoxaline, tetrazole, and oxadiazole rings, were synthesized and tested for their antibacterial activity. []

40. O,O-dialkyl S-(5-aryl-1,3,4-oxadiazol-2(3H)-on-3-yl)methyl phosphorothioates and phosphorodithioates []

  • Compound Description: This series of phosphorus-containing oxadiazole derivatives was synthesized and explored for its insecticidal and anti-acetylcholinesterase (anti-AChE) activity. Some compounds displayed potent insecticidal activity comparable to methidathion insecticides, correlating with strong anti-AChE activity. These findings underscore the potential of this class of compounds in developing new insecticides. []

41. 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one []

  • Compound Description: This series of compounds, incorporating a chromen-2-one moiety, was synthesized successfully. []

**42. 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol ** []

  • Compound Description: This series of compounds was synthesized and their antioxidant activity was evaluated. The study demonstrated that the type and position of the substituent on the aryl ring significantly influenced their antioxidant properties. []

Properties

CAS Number

790232-42-7

Product Name

{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

IUPAC Name

N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine

Molecular Formula

C12H14N4O3

Molecular Weight

262.269

InChI

InChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-4-3-5-10(6-9)16(17)18/h3-6,8,13H,7H2,1-2H3

InChI Key

CXEYJPONPFPSDE-UHFFFAOYSA-N

SMILES

CC(C)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.